(R)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen-metal exchange followed by borylation using trialkylborates . Another approach involves the metal-hydrogen exchange of the corresponding substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for cross-coupling reactions . Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid: A similar compound without the ®-configuration.
6-(trifluoromethyl)pyridin-3-ol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-2-1-5(4-14-7)3-6(13)8(15)16/h1-2,4,6H,3,13H2,(H,15,16)/t6-/m1/s1 |
InChI Key |
WWXLHNPRZPZWHD-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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